molecular formula C13H16N2S B1305249 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol CAS No. 25372-34-3

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1305249
CAS No.: 25372-34-3
M. Wt: 232.35 g/mol
InChI Key: JLVAHHHCJOGSLZ-UHFFFAOYSA-N
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Description

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a thiol group and a 2,6-diethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol typically involves the reaction of 2,6-diethylphenylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with formaldehyde to yield the desired imidazole derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Imidazole derivatives without the thiol group.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The imidazole ring can also interact with metal ions or other functional groups, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-dimethylphenyl)-1H-imidazole-2-thiol
  • 1-(2,6-diethylphenyl)-1H-imidazole-2-selenol
  • 1-(2,6-diethylphenyl)-1H-imidazole-2-amine

Uniqueness

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is unique due to the presence of both the thiol group and the 2,6-diethylphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays.

Properties

IUPAC Name

3-(2,6-diethylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-3-10-6-5-7-11(4-2)12(10)15-9-8-14-13(15)16/h5-9H,3-4H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVAHHHCJOGSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075213
Record name 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25372-34-3
Record name Imidazole-2-thiol, 1-(2,6-diethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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